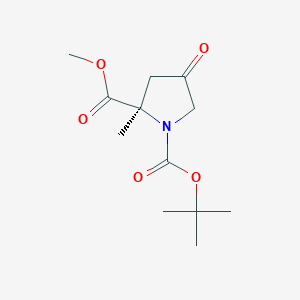

Oxopyrrolidine-1,2-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO5 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m1/s1 |

InChI Key |

JKSLNLOQSHITFJ-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |

Canonical SMILES |

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxopyrrolidine 1,2 Dicarboxylate Scaffolds

Strategic Approaches to Pyrrolidine (B122466) Ring Construction and Functionalization

The formation of the pyrrolidine ring is a key step in the synthesis of oxopyrrolidine-1,2-dicarboxylate. Various strategies have been developed to construct this five-membered nitrogen-containing heterocycle with high efficiency and stereocontrol.

Cyclization Reactions of Precursors in Pyrrolidine Synthesis

The construction of the pyrrolidine ring often involves the cyclization of linear precursors. mdpi.comresearchgate.net Intramolecular reactions are a powerful tool for forming the heterocyclic system. For instance, the intramolecular cyclization of amino alcohols can be facilitated under either acidic or basic conditions. mdpi.com Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine is another common method. mdpi.com

More advanced methods include tandem or cascade reactions that form multiple bonds in a single operation. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-CN pyrrolidines with good regioselectivity. nih.gov Additionally, cascade reactions involving the N–H insertion into a metal–carbenoid followed by an intramolecular aldol (B89426) reaction can yield highly functionalized pyrrolidines with excellent diastereoselectivity. rsc.org

The following table summarizes various cyclization strategies for pyrrolidine synthesis:

| Cyclization Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Reductive Amination | Condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction. | A classical and widely used method. | mdpi.com |

| Cyclization of Amino Alcohols | Intramolecular cyclization of 1,4-amino alcohols. | Can be catalyzed by acid or base. | mdpi.com |

| Tandem Amination/Cyanation/Alkylation | A copper-catalyzed three-component reaction of a primary amine-tethered alkyne. | Forms α-CN pyrrolidines in one pot. | nih.gov |

| Cascade N–H Insertion/Aldol Reaction | A domino process involving an enynal-derived metal–carbenoid and a β-arylaminoketone. | High diastereoselectivity (98:2). | rsc.org |

Derivatization from Naturally Occurring Chiral Pool Starting Materials (e.g., Pyroglutamic Acid)

The use of naturally occurring chiral molecules as starting materials is a highly effective strategy for the asymmetric synthesis of complex molecules. mdpi.com L-pyroglutamic acid, readily available and inexpensive, is a prominent chiral precursor for the synthesis of a variety of pyrrolidine derivatives, including oxopyrrolidine-1,2-dicarboxylates. researchgate.netcapes.gov.brresearchgate.netbenthamscience.com

Pyroglutamic acid possesses a lactam and a carboxylic acid functionality, both of which can be selectively modified. researchgate.net For example, the lactam can be elaborated to access a range of 2,4- and 2,3,4-substituted pyrrolidinones. researchgate.netcapes.gov.br The synthesis of di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate can be achieved through the acid-catalyzed esterification of (S)-pyroglutamic acid to give tert-butyl pyroglutamate (B8496135), followed by N-acylation. researchgate.net

Selective Protecting Group Strategies and Ester Functionalization

The selective manipulation of functional groups is paramount in the synthesis of complex molecules like this compound. This often necessitates the use of protecting groups and carefully chosen reaction conditions to achieve the desired regioselectivity and stereochemistry.

Regioselective Introduction of Carbonyl Functionality

The introduction of a carbonyl group at a specific position in the pyrrolidine ring is a key transformation. In the context of synthesizing pyrrolidine-2,3-diones, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement can provide densely functionalized pyrrolidinone products. nih.gov The regioselectivity of such reactions can be influenced by steric and electronic factors of the substituents on the pyrrolidine ring. nih.gov

Esterification and N-Protection Techniques (e.g., Boc Protection)

The nitrogen atom of the pyrrolidine ring is often protected to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions. fiveable.me

The N-protection of pyroglutamate esters can be achieved with high yields and without racemization using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. tandfonline.com For example, di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate is synthesized by the N-acylation of tert-butyl pyroglutamate with Boc₂O and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Esterification of the carboxylic acid group can be carried out using methods such as treatment with thionyl chloride in methanol (B129727). nih.gov

The following table highlights common N-protection and esterification techniques:

| Technique | Reagents | Purpose | Reference |

|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, LiHMDS) | Protection of the pyrrolidine nitrogen. | researchgate.nettandfonline.com |

| Esterification | Thionyl chloride/Methanol or Tert-butyl acetate/Acid catalyst | Conversion of the carboxylic acid to an ester. | researchgate.netnih.gov |

| N-Z Protection | Benzyl chloroformate (ZCl), Base (e.g., LiHMDS) | Protection of the pyrrolidine nitrogen. | tandfonline.com |

Stereoselective Transformations for Defined Stereochemistry

Achieving a defined stereochemistry is often a critical aspect of synthesizing biologically active molecules. Stereoselective methods for the synthesis of pyrrolidine derivatives can be broadly classified into two groups: those that utilize a pre-existing chiral pyrrolidine ring and those that involve the stereoselective cyclization of acyclic precursors. mdpi.com

Diastereoselective and enantioselective 1,3-dipolar cycloaddition reactions are powerful for generating multiple stereocenters simultaneously. acs.orgua.es For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgua.es The use of a chiral auxiliary on the nitrogen, such as a sulfinyl group, can effectively control the stereochemical outcome of the reaction. acs.orgua.es

Heterogeneous catalytic hydrogenation of highly substituted pyrroles can also lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgnih.gov The initial reduction of a substituent on the pyrrole (B145914) ring can direct the subsequent reduction of the aromatic system. acs.orgnih.gov

Solution-Phase Combinatorial Synthesis Approaches in Pyrrolidine Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large, structurally diverse libraries of compounds for high-throughput screening. wikipedia.org While solid-phase synthesis has been a dominant technique, solution-phase combinatorial synthesis offers distinct advantages, such as the elimination of resin attachment and cleavage steps and the potential for easier adaptation of established solution-phase reactions. wikipedia.org

Solution-phase synthesis involves conducting simultaneous chemical reactions in well-ordered arrays of reaction vessels. ijpsr.com To facilitate product isolation, soluble polymer supports like polyethylene (B3416737) glycol (PEG) are often employed. ijpsr.com By modifying one end of the PEG polymer, for instance, by converting a hydroxyl group to a methyl ether, a carboxylic acid can be attached to the other end, enabling its use in combinatorial synthesis. ijpsr.com

A key challenge in solution-phase synthesis is the purification of the final products. ijpsr.com However, the use of solid-supported reagents can simplify this process, allowing for the removal of excess reagents and byproducts through simple filtration. wikipedia.org

Recent advancements have demonstrated the utility of solution-phase approaches for constructing libraries of highly substituted pyrrolidines. For example, multicomponent reactions (MCRs) have emerged as a highly efficient strategy. One such approach involves the reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide to form an amino nitrile intermediate. This intermediate then reacts with methyl acrylate (B77674) in the presence of a tributylphosphine (B147548) catalyst to yield substituted N-aryl-pyrrolidines in good yields. tandfonline.com

Another notable solution-phase method involves the synthesis of pyrrolidine derivatives through a one-pot, three-component [3+2] cycloaddition reaction. tandfonline.com This strategy utilizes the reaction of isatin (B1672199) and glycine (B1666218) methyl ester hydrochloride to generate an azomethine ylide intermediate, which then reacts with an appropriate dipolarophile to produce the desired spirooxindole pyrrolidine derivatives. tandfonline.com

The following table summarizes key aspects of solution-phase combinatorial synthesis for pyrrolidine libraries:

| Synthesis Type | Key Features | Advantages | Challenges |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single step to form a complex product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. | Optimization of reaction conditions for multiple components can be complex. |

| [3+2] Cycloaddition Reactions | Formation of a five-membered ring from a three-atom and a two-atom component. | High stereoselectivity and regioselectivity, leading to well-defined products. | Requires specific functional groups on the starting materials to act as the 1,3-dipole and dipolarophile. |

| Polymer-Supported Synthesis | Utilizes soluble polymers like PEG to facilitate purification. | Avoids issues associated with solid-phase synthesis like heterogeneous reaction kinetics. | Product isolation can still be more challenging than in solid-phase synthesis. |

Optimization and Scale-Up Considerations in Academic Synthesis

The transition from a small-scale laboratory synthesis to a larger, more practical scale presents a unique set of challenges and considerations, particularly within an academic research environment. wikipedia.orgnih.govynu.edu.cnresearchgate.net Optimization of reaction conditions and the development of a robust and scalable process are crucial for the practical application of any synthetic methodology.

One of the primary considerations in scaling up a reaction is the management of heat transfer. Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale if the heat generated is not effectively dissipated. The use of appropriate reaction vessels and cooling systems is therefore critical.

Furthermore, the efficiency of mixing can significantly impact the outcome of a reaction, especially for heterogeneous mixtures. What works on a small scale with magnetic stirring may not be effective in a larger reaction vessel, necessitating the use of mechanical stirrers.

Purification methods also need to be adapted for larger quantities. While column chromatography is a common purification technique in academic labs, it can become cumbersome and time-consuming for multi-gram scale reactions. Alternative purification methods such as crystallization, distillation, or the use of solid-supported scavengers may be more practical. wikipedia.org

A study on the synthesis of highly modifiable 2,4-disubstituted pyrrolidines highlighted the importance of using inexpensive and readily available starting materials to develop a cost-effective synthetic pathway. The researchers demonstrated a route that avoided expensive catalysts and harsh reaction conditions, which is a key consideration for academic scale-up.

The table below outlines key parameters and their considerations for the optimization and scale-up of this compound synthesis in an academic setting:

| Parameter | Small-Scale Consideration | Scale-Up Consideration |

| Starting Materials | High purity, often commercially available in small quantities. | Cost-effectiveness, availability in bulk, and potential for in-house synthesis. |

| Catalyst | Can use expensive or sensitive catalysts. | Cost, robustness, and ease of removal from the final product. |

| Solvent | Choice based on solubility and reactivity. | Cost, safety (flammability, toxicity), and ease of removal and recycling. |

| Temperature Control | Simple heating mantles or ice baths are often sufficient. | Efficient heat transfer is crucial to prevent runaway reactions. |

| Mixing | Magnetic stirring is typically adequate. | Mechanical stirring is often necessary for efficient mixing of larger volumes. |

| Purification | Column chromatography is common. | Crystallization, distillation, or alternative methods are often more practical and scalable. |

| Reaction Time | Often determined by TLC or LC-MS monitoring. | Optimization is needed to ensure completion without byproduct formation, impacting throughput. |

Chemical Reactivity and Mechanistic Investigations of Oxopyrrolidine 1,2 Dicarboxylate Systems

Fundamental Reaction Pathways and Their Chemical Principles

The pyrrolidine (B122466) core, along with its ketone and ester moieties, provides multiple sites for chemical transformations. Understanding the fundamental reaction pathways is crucial for predicting the behavior of these systems in various chemical environments.

Nucleophilic Additions and Substitution Reactions on the Pyrrolidine Core

The carbonyl carbon of the ketone group in the pyrrolidine ring is an electrophilic center, making it susceptible to nucleophilic attack. masterorganicchemistry.com This fundamental reaction of carbonyl groups, known as nucleophilic addition, involves the addition of a nucleophile to the carbonyl carbon, leading to a change in hybridization from sp2 to sp3 and a transformation of the molecular geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The rate of this addition is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase the rate of addition, while electron-donating groups and steric hindrance decrease it. masterorganicchemistry.com

Nucleophilic substitution reactions can also occur, particularly at the ester groups attached to the pyrrolidine core. These reactions involve the replacement of one nucleophile by another. labster.com A common mechanism for nucleophilic substitution is a stepwise addition-elimination pathway. nih.gov For instance, in the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, the pyrrolidine first adds to the thiophene (B33073) ring, followed by the elimination of a methanol (B129727) molecule. nih.gov The specific mechanism, whether it is a unimolecular (SN1) or bimolecular (SN2) process, is influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the steric bulk of the substrate. labster.com

Oxidation and Reduction Chemistry of Ketone and Ester Moieties

The ketone and ester functionalities within oxopyrrolidine-1,2-dicarboxylate systems exhibit distinct behaviors under oxidative and reductive conditions. Ketones are generally resistant to oxidation due to the absence of a hydrogen atom on the carbonyl carbon. libretexts.org Strong oxidizing agents can oxidize ketones, but this often leads to the cleavage of carbon-carbon bonds, a process that is synthetically destructive and therefore rarely used. libretexts.org However, a synthetically useful reaction is the Baeyer-Villiger oxidation, where peroxycarboxylic acids oxidize ketones to esters. libretexts.org

In contrast, aldehydes, which possess a hydrogen atom on the carbonyl carbon, are readily oxidized to carboxylic acids. youtube.com This difference in reactivity allows for the use of mild oxidizing agents, such as Tollens' reagent, to selectively oxidize aldehydes in the presence of ketones. leah4sci.com

Both ketones and esters can be reduced. The reduction of ketones typically yields secondary alcohols, while the reduction of aldehydes produces primary alcohols. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.comleah4sci.com LiAlH4 is a more powerful reducing agent and can also reduce esters and carboxylic acids. leah4sci.com

Mechanistic Studies of Ester Hydrolysis and Transesterification

The hydrolysis of esters, the reverse of esterification, is a fundamental reaction that can be catalyzed by either acids or bases. ucoz.commasterorganicchemistry.com Acid-catalyzed ester hydrolysis is a reversible process, and the mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.comkhanacademy.org Base-catalyzed hydrolysis, also known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. ucoz.com

Ingold classified ester hydrolysis mechanisms based on whether the reaction is acid- or base-catalyzed, whether the acyl-oxygen or alkyl-oxygen bond is cleaved, and whether the reaction is unimolecular or bimolecular. The most common mechanisms are the bimolecular acyl-oxygen cleavage pathways under acidic (AAC2) and basic (BAC2) conditions. ucoz.com

Table 1: Common Mechanisms of Ester Hydrolysis

| Mechanism | Description | Conditions |

|---|---|---|

| AAC2 | Acid-catalyzed, bimolecular, acyl-oxygen cleavage | Most common for acid hydrolysis |

| BAC2 | Base-catalyzed, bimolecular, acyl-oxygen cleavage | Most common for base hydrolysis |

| AAL1 | Acid-catalyzed, unimolecular, alkyl-oxygen cleavage | Occurs with stable carbocations |

| BAL1 | Base-catalyzed, unimolecular, alkyl-oxygen cleavage | Occurs with stable carbocations in weakly basic or neutral solutions |

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can also be catalyzed by acids or bases. researchgate.net The mechanism under basic conditions is a two-step addition-elimination process, while the acid-catalyzed mechanism involves a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com

Influence of Stereoelectronic Effects on Chemical Reactivity

Stereoelectronic effects, which encompass the influence of orbital alignment on molecular geometry and reactivity, play a significant role in the chemical behavior of this compound systems. researchgate.net These effects can lead to counterintuitive reactivity patterns. For instance, in a study of pyrrolidone- and caprolactam-substituted phenols, it was observed that compounds that were harder to oxidize were more reactive towards DPPH, a radical scavenger. nsf.gov This was attributed to the influence of the "bystander" lactam ring. nsf.gov

The size of the lactam ring also had a notable effect, with 7-membered lactams, despite being harder to oxidize, reacting with DPPH about twice as fast as the analogous 5-membered lactams. nsf.gov These findings highlight the importance of considering remote stereoelectronic effects in predicting chemical reactivity.

Elucidation of Reaction Mechanisms and Transition State Analysis

A thorough understanding of reaction mechanisms requires the characterization of transition states and intermediate species.

Application of Kinetic Studies for Reaction Pathway Characterization

Kinetic studies are a powerful tool for elucidating reaction mechanisms. By measuring reaction rates under different conditions, it is possible to determine the rate law and gain insights into the molecularity of the rate-determining step.

In the study of pyrrolidone- and caprolactam-substituted phenols, kinetic measurements were used to quantify the antioxidant activity of the compounds. nsf.gov The rate of reaction with DPPH was used as a measure of the hydrogen-atom transfer reactivity. nsf.gov The data revealed a paradoxical relationship between oxidation potentials and reactivity, where compounds that were harder to oxidize exhibited higher reactivity. nsf.gov This discrepancy was explained by considering the influence of steric hindrance and the size of the lactam ring. nsf.gov

Computational and Theoretical Studies in Oxopyrrolidine 1,2 Dicarboxylate Research

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the forefront of computational studies on oxopyrrolidine-based compounds, offering a powerful means to predict and understand their behavior.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard and widely used method for investigating the electronic structure and properties of molecules containing the oxopyrrolidine ring. researchgate.netnih.govresearchgate.net By approximating the many-electron Schrödinger equation, DFT provides a computationally tractable way to obtain highly accurate information about molecular geometries, electronic distributions, and reactivity.

Researchers have employed DFT, often using hybrid functionals like B3LYP combined with various basis sets such as 6-31G* or 6-311++G(d,p), to optimize the molecular structures of oxopyrrolidine derivatives. researchgate.netresearchgate.netjonuns.comnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data from techniques like X-ray crystallography, where available. nih.gov

Beyond static molecular structures, DFT is instrumental in predicting molecular reactivity. researchgate.netresearchgate.net Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net Analysis of the spatial distribution of these frontier orbitals helps in identifying the likely sites for nucleophilic and electrophilic attack. researchgate.net Furthermore, DFT calculations can determine various reactivity descriptors, including chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity. nih.gov

The table below summarizes key reactivity descriptors for a hypothetical oxopyrrolidine derivative calculated using DFT.

| Descriptor | Value (arbitrary units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Potential (μ) | -3.85 eV | Represents the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 2.79 eV | A global reactivity index that quantifies the electrophilic nature of a molecule. |

This table presents illustrative data and is not from a specific referenced study.

Natural Bond Orbital (NBO) analysis, another technique often used in conjunction with DFT, provides further insights into intramolecular stability arising from charge delocalization and hyperconjugative interactions. researchgate.netresearchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of interaction. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Signatures (e.g., IR Spectra)

Computational methods, particularly DFT, are also powerful tools for predicting and interpreting the spectroscopic signatures of molecules like oxopyrrolidine-1,2-dicarboxylate. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of complex spectral features. researchgate.netnih.gov

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A complete vibrational interpretation is often achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode of vibration. nih.gov

For instance, the characteristic C=O stretching vibrations in oxopyrrolidine derivatives, which are prominent in IR spectra, can be accurately predicted. rsc.org Theoretical calculations can help distinguish between different carbonyl groups within the same molecule and understand how their vibrational frequencies are influenced by the local chemical environment, such as intramolecular hydrogen bonding. rsc.org Studies on related compounds have shown that DFT calculations can predict the positions of C=O and C-O stretching bands, which are typically observed in the regions of 1680-1800 cm⁻¹ and 1210-1320 cm⁻¹, respectively. researchgate.net

The following table shows a comparison of experimental and theoretically calculated (DFT/B3LYP) vibrational frequencies for key functional groups in a model oxopyrrolidine compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| C=O Stretch (Amide) | 1740 | 1755 | Stretching of the carbonyl group in the pyrrolidone ring. |

| C=O Stretch (Ester) | 1725 | 1738 | Stretching of the carbonyl group in the carboxylate moiety. |

| C-N Stretch | 1450 | 1462 | Stretching of the carbon-nitrogen bond in the amide. |

| C-O Stretch | 1280 | 1295 | Stretching of the carbon-oxygen single bond in the ester. |

This table is illustrative. The data is based on typical values and not from a specific referenced study.

Advanced Algorithms for Reaction Path Exploration (e.g., GRRM, AFIR)

Understanding the mechanisms of chemical reactions involving this compound requires mapping the potential energy surface (PES) to identify reactants, products, intermediates, and transition states. Advanced algorithms have been developed to automate this exploration.

The Global Reaction Route Mapping (GRRM) strategy is a powerful, automated approach for discovering all significant reaction pathways. rsc.org Within the GRRM framework, methods like the Anharmonic Downward Distortion Following (ADDF) and the Artificial Force Induced Reaction (AFIR) are employed. rsc.org The ADDF method explores isomerization and dissociation pathways starting from a local minimum on the PES. rsc.org In contrast, the AFIR method is designed to find associative reaction pathways by applying an artificial force to push or pull defined molecular fragments together, thereby inducing a reaction. rsc.orgnih.gov

These methods systematically explore the PES to locate transition states and construct a network of reaction pathways. nih.gov For example, the AFIR method has been used to explore complex bond reorganization paths, including those with diradical character. nih.gov While direct application to "this compound" is not explicitly detailed in the provided search results, these methods are generally applicable to understanding the formation and reactivity of such cyclic compounds, including the intramolecular cyclization reactions that form the pyroglutamate (B8496135) core from precursors like glutamic acid. researchgate.net

Application of Machine Learning in Reaction Optimization and Prediction

Machine learning (ML) is revolutionizing how chemical reactions are optimized and how their outcomes are predicted. beilstein-journals.orgnih.gov ML models can learn from large datasets of chemical reactions to predict optimal reaction conditions, such as temperature, solvent, and catalyst, for a given transformation. beilstein-journals.org

There are two main approaches:

Global Models: These models are trained on vast, diverse reaction databases and can provide initial suggestions for reaction conditions for new or varied chemical reactions. beilstein-journals.org

Local Models: These are more focused, fine-tuning specific parameters for a particular family of reactions to enhance outcomes like yield and selectivity. beilstein-journals.org

For reactions involving the synthesis or modification of oxopyrrolidine derivatives, ML algorithms can accelerate the discovery of optimal conditions, reducing the need for extensive, time-consuming experimental screening. researchgate.net Techniques like deep reinforcement learning have been successfully employed to optimize chemical reactions, outperforming traditional optimization methods. stanford.edunih.gov These models can iteratively suggest new experimental conditions based on previous results to rapidly converge on the optimal outcome. nih.gov The process involves defining the reaction parameters to be optimized (both categorical and continuous variables) and the target objectives. beilstein-journals.org

Molecular Modeling for Ligand-Target Interaction Analysis in Chemical Biology

Molecular modeling, particularly molecular docking, is a crucial computational technique for studying how this compound derivatives might interact with biological targets such as proteins and enzymes. youtube.com This is highly relevant in drug discovery and chemical biology, where understanding the binding mode of a ligand is key to explaining its biological activity. chemrxiv.org

The process begins with the three-dimensional structures of both the ligand (the oxopyrrolidine derivative) and the target protein, which can be obtained from experimental methods or predicted via homology modeling. youtube.com Molecular docking algorithms then predict the preferred orientation and conformation of the ligand when bound to the protein's active site. researchgate.net These predictions are evaluated using scoring functions that estimate the binding affinity.

Studies on related pyroglutamic acid derivatives have used molecular docking to investigate their potential as inhibitors of enzymes implicated in diseases like Alzheimer's, such as acetylcholinesterase (AChE). researchgate.net The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. youtube.com This information is invaluable for the rational design of new, more potent inhibitors. chemrxiv.org Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. nih.gov

The table below illustrates a hypothetical docking result for an oxopyrrolidine derivative with a target protein.

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein. |

| Key Interacting Residues | Tyr121, Ser200, Trp279 | Specific amino acids in the protein's active site that form significant interactions with the ligand. |

| RMSD | 1.2 Å | Root-mean-square deviation, indicating the conformational change of the ligand upon binding. |

This table presents illustrative data and is not from a specific referenced study.

Research Applications and Derivatization Strategies for Oxopyrrolidine 1,2 Dicarboxylate Building Blocks

Utility as a Chiral Building Block in Asymmetric Organic Synthesis

The enantiopure nature of oxopyrrolidine-1,2-dicarboxylate, readily available from the chiral pool, establishes it as a cornerstone in asymmetric synthesis. This field of chemistry is dedicated to the selective synthesis of a single enantiomer of a chiral molecule, a critical consideration in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities. The pyrrolidine (B122466) ring, with its defined stereocenters, provides a rigid framework that can effectively transfer its chirality to new stereogenic centers during the course of a chemical reaction.

A significant application of this compound derivatives is in the design and synthesis of chiral ligands for enantioselective catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

A notable class of such ligands are the ProPhenol ligands. The synthesis of novel ProPhenol ligands often incorporates 2,5-trans-disubstituted pyrrolidines, which can be derived from pyroglutamic acid. acs.org For instance, new ProPhenol ligands bearing these pyrrolidine moieties have been instrumental in the development of zinc-catalyzed direct asymmetric aldol (B89426) reactions between glycine (B1666218) Schiff bases and aldehydes. acs.org This process yields valuable syn-β-hydroxy-α-amino esters with high levels of diastereoselectivity and enantioselectivity. acs.org The strategic placement of the pyrrolidine ring within the ligand architecture is crucial for creating a well-defined chiral pocket around the metal center, thereby enabling precise stereochemical control. acs.org

The synthesis of these specialized ProPhenol ligands often begins with the diastereoselective arylation of an iminium ion derived from a hemiaminal ether of pyroglutamic acid. acs.org This key step establishes the trans-2,5-disubstituted pyrrolidine core, which is then further elaborated to the final ProPhenol ligand. acs.org The effectiveness of these ligands is demonstrated in their ability to facilitate reactions at room temperature while still achieving high yields and stereoselectivities. acs.org

Intermediate in the Synthesis of Complex Heterocyclic and Bioactive Molecules

The structural features of this compound make it an ideal intermediate for the synthesis of a diverse range of complex heterocyclic and bioactive molecules. Its lactam and ester functionalities offer multiple points for chemical modification, allowing for the systematic construction of intricate molecular frameworks.

A prominent application of this compound is in the synthesis of substituted pyrrolidine-1,2-dicarboxamides, which have emerged as a promising class of Factor Xa inhibitors. nih.govresearchgate.net Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic diseases. mdpi.comnih.gov

Structure-based drug design has led to the discovery of a novel series of pyrrolidine-1,2-dicarboxamides as potent Factor Xa inhibitors. nih.govresearchgate.net These compounds typically feature a D-proline scaffold, a neutral P1 group such as a 4-chlorophenylurea, and a P4 group like a biphenylsulfonamide. nih.gov Optimization of the initial hit compounds has resulted in orally bioavailable, subnanomolar inhibitors of Factor Xa. nih.gov For example, further exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides has led to the development of inhibitors with extended half-lives, suitable for once-daily dosing. nih.gov

| Compound | Scaffold | Modifications | Factor Xa IC₅₀ (nM) |

| 1 | D-proline | 4-chlorophenylurea P1, biphenylsulfonamide P4 | 18 |

| 13 | D-proline | Optimized P1 and P4 groups | 0.38 |

| 26 | (2R,4S)-4-hydroxy-4-(2,4-difluorophenyl)-pyrrolidine | - | Potent, with extended half-life |

This table presents inhibitory concentration (IC₅₀) values for selected pyrrolidine-1,2-dicarboxamide-based Factor Xa inhibitors. nih.govnih.gov

This compound serves as a valuable starting material for the preparation of functionalized amino acid and peptide analogues. The pyrrolidine ring can act as a constrained mimic of the peptide backbone, introducing specific conformational biases that can enhance biological activity or metabolic stability.

For instance, derivatives of pyroglutamic acid can be used to synthesize unnatural γ-amino acids. nih.gov These can then be incorporated into peptides to stabilize specific secondary structures, such as α-turns. nih.gov The rigid bicyclic structure of some of these γ-amino acid derivatives, like those containing a pyrrolidine-isoxazoline scaffold, forces the peptide chain to adopt a well-defined conformation. nih.gov This approach is of significant interest for the development of peptidomimetics with tailored biological functions.

The inherent cyclic nature of the pyrrolidine ring in this compound makes it an excellent precursor for the construction of even more rigid, conformationally constrained bicyclic proline scaffolds. These scaffolds are of great interest in medicinal chemistry as they can precisely orient functional groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.

Synthetic strategies have been developed to afford a diverse set of structurally unique bicyclic prolines. nih.gov For example, cyclization from the Cα to Cγ positions of a proline derivative can lead to bridged bicyclic compounds. nih.gov Similarly, forming a ring between the Cβ and Cγ positions can generate different bicyclic systems. nih.gov These modifications significantly restrict the conformational flexibility of the proline ring, locking it into specific puckered conformations such as Cγ-exo or Cγ-endo. nih.gov Such constrained analogues have found application in the synthesis of potent arginase inhibitors. nih.gov

The this compound framework can be chemically manipulated to serve as a precursor for a variety of other important heterocyclic systems, including indoles, isoquinolones, and other azacycles. These heterocyclic motifs are prevalent in a vast number of pharmaceuticals and biologically active natural products.

While direct, one-step conversions from this compound to these complex systems are not always straightforward, multi-step synthetic sequences can achieve these transformations. For example, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, which can be conceptually linked back to a pyrrolidine core, have been synthesized and evaluated as inhibitors of both Factor Xa and Factor XIa. mdpi.com The synthesis of these hybrid molecules often involves the modification of a tetrahydro- or dihydroquinoline moiety, demonstrating the versatility of the initial azacyclic scaffold. mdpi.com The ability to derivatize the pyrrolidine ring system into these more complex heterocyclic structures underscores its importance as a versatile building block in the discovery of new therapeutic agents.

Synthesis of γ-Lactam Structures with Defined Stereochemistry

The synthesis of γ-lactam (pyrrolidin-2-one) structures with controlled stereochemistry is a significant focus in organic synthesis due to their prevalence in a wide array of biologically active natural products and pharmaceuticals. nih.gov this compound, particularly its enantiomerically pure forms, is a key chiral precursor in achieving this stereochemical control. researchgate.net The development of methods for the enantioselective construction of functionalized pyroglutamates and γ-lactams remains a highly active area of research. nih.gov

One of the fundamental approaches involves leveraging the inherent chirality of pyroglutamic acid, which is readily derived from glutamic acid. researchgate.net The two distinct carbonyl groups (the lactam carbonyl and the carboxylic acid functionality) and the lactam nitrogen of pyroglutamic acid can be differentially modified, providing a platform for diverse synthetic transformations. researchgate.net For instance, direct asymmetric conjugated addition at the α-carbon of a glycinate (B8599266) with α,β-unsaturated esters, catalyzed by a chiral pyridoxal, can produce various chiral pyroglutamic acid esters with high enantiomeric excess. nih.gov These esters are then readily converted into chiral 4-substituted pyrrolidin-2-ones. nih.gov

Recent advancements have focused on transition metal-catalyzed reactions to achieve high stereoselectivity. For example, iridium(III)-catalyzed intramolecular C(sp³)-H amidation of dioxazolone substrates using a chiral α-amino-acid-based ligand yields optically enriched γ-lactams with excellent efficiency and enantioselectivity under mild conditions. organic-chemistry.org Similarly, rhodium(III) catalysis has been employed in the (4+1) annulation of acrylamides and allenes to produce γ-stereogenic-α,β-unsaturated-γ-lactams with high enantioselectivity. nih.gov

Furthermore, multicomponent reactions catalyzed by chiral Brønsted acids have emerged as a powerful tool for the enantioselective synthesis of highly functionalized γ-lactam derivatives from simple starting materials like amines, aldehydes, and pyruvate (B1213749) derivatives. thieme.de These methods allow for the rapid construction of complex molecular scaffolds with multiple stereocenters.

A summary of different synthetic approaches to chiral γ-lactams is presented below:

| Catalytic System/Method | Reactants | Product | Key Features |

| Chiral Pyridoxal Carbonyl Catalysis | Glycinate, α,β-Unsaturated Esters | Chiral Pyroglutamic Acid Esters | Direct asymmetric conjugated addition. nih.gov |

| Iridium(III) Catalysis | Dioxazolone Substrates | Optically Enriched γ-Lactams | Intramolecular C(sp³)-H amidation. organic-chemistry.org |

| Rhodium(III) Catalysis | Acrylamides, Allenes | γ-Stereogenic-α,β-unsaturated-γ-lactams | (4+1) annulation. nih.gov |

| Chiral Brønsted Acid Catalysis | Amines, Aldehydes, Pyruvate Derivatives | Highly Functionalized γ-Lactams | Asymmetric three-component reaction. thieme.de |

These examples highlight the importance of chiral precursors like this compound and the continuous development of novel catalytic systems to access stereochemically defined γ-lactam structures for various applications.

Applications in Enzymatic Chemistry and Biochemistry Research

Derivatives of this compound are valuable tools in the study of enzyme-substrate interactions and catalytic mechanisms. Their structural similarity to natural substrates allows them to act as probes or inhibitors for various enzymes. For instance, pyroglutamic acid and its derivatives are known to interact with enzymes involved in the glutathione (B108866) cycle. wikipedia.org

Research has shown that certain pyrrolidine derivatives can act as potent enzyme inhibitors. While direct studies on this compound are limited in the available literature, related pyrrolidine carboxamides have been identified as inhibitors of enzymes like InhA from Mycobacterium tuberculosis. The concept of substrate-assisted catalysis (SAC), where a functional group of the substrate participates in the catalytic process, has also been explored using modified substrates, which can include structures derived from or related to this compound. haifa.ac.il

The versatility of the pyroglutamic acid scaffold allows for the synthesis of a wide range of derivatives that can be tailored to target specific enzymes. These derivatives are instrumental in elucidating binding modes, determining enzyme kinetics, and designing novel therapeutic agents.

Pyroglutamic acid, the parent compound of this compound, is a naturally occurring metabolite involved in the γ-glutamyl cycle, a key pathway for glutathione synthesis and degradation. taylorandfrancis.com Elevated levels of pyroglutamic acid in biological fluids, a condition known as pyroglutamic acidosis, can be indicative of disruptions in this pathway, often associated with certain inborn errors of metabolism or drug-induced metabolic disorders. nih.gov

Studies on the metabolic fate of pyroglutamic acid and its derivatives help to understand these metabolic pathways and their dysregulation in disease states. For example, pyroglutamic acid has been shown to stimulate brain metabolism by increasing glucose uptake and utilization by cerebral tissues. nih.gov Metabolomics studies have identified pyroglutamic acid as a potential biomarker in various conditions, highlighting its role in cellular metabolism. researchgate.net The use of isotopically labeled derivatives of pyroglutamic acid, such as l-PGA-d5, allows for the differential analysis of chiral amine enantiomers in biological samples, providing a powerful tool for metabolomic research. researchgate.netnih.gov

Development of Agrochemicals and Specialty Chemicals in Chemical Research

The inherent biological activity and chiral nature of pyroglutamic acid and its derivatives have led to their exploration in the development of novel agrochemicals. Research has demonstrated that L-pyroglutamic acid analogues exhibit significant antifungal activity against various plant pathogens. nih.govnih.gov

In one study, a series of L-pyroglutamic acid esters were synthesized and evaluated for their antifungal properties against Phytophthora infestans. Several of these compounds demonstrated potent activity, with EC50 values significantly lower than the commercial fungicide azoxystrobin. nih.gov Another study focused on L-pyroglutamic acid analogues with sulfonyl ester derivatives, which showed moderate antifungal activity against pathogens like Fusarium graminearum. nih.gov These findings suggest that the pyroglutamate (B8496135) scaffold is a promising lead structure for the development of new, potentially more environmentally friendly, botanical pesticides. nih.gov

The structure-activity relationship (SAR) studies have shown that modifications at different positions of the pyroglutamic acid ring can significantly influence the biological activity. For instance, the introduction of specific substituents on the ester or amide functionalities can enhance the antifungal potency. nih.govnih.gov

Below is a table summarizing the antifungal activity of selected L-pyroglutamic acid derivatives:

| Compound | Target Pathogen | EC50 (μg/mL) | Reference |

| 2d | Phytophthora infestans | 1.44 | nih.gov |

| 2j | Phytophthora infestans | 1.21 | nih.gov |

| Azoxystrobin (Commercial) | Phytophthora infestans | 7.85 | nih.gov |

| C08a | Fusarium graminearum | Moderate Inhibition | nih.gov |

| C08l | Fusarium graminearum | Moderate Inhibition | nih.gov |

In the realm of specialty chemicals, the well-defined structure and reactivity of this compound and its derivatives make them useful building blocks for the synthesis of complex molecules and polymers. However, specific research detailing their large-scale application in specialty chemical production is not extensively documented in the reviewed literature.

Role as Analytical Standards for Chiral Compound Characterization in Research

The enantiomeric purity of chiral compounds is a critical parameter in many areas of research, particularly in the pharmaceutical and agrochemical industries. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers. In this context, well-characterized chiral compounds are required as analytical standards.

Derivatives of pyroglutamic acid, including this compound, are utilized for this purpose. The chiral separation of pyroglutamic acid enantiomers has been successfully achieved using various chiral stationary phases (CSPs), such as Astec® CHIROBIOTIC® T. sigmaaldrich.com This demonstrates the feasibility of using these compounds in chiral analysis.

Furthermore, L-pyroglutamic acid has been employed as a chiral derivatizing agent for the enantioseparation of chiral amines and amino acid esters. researchgate.netnih.gov By reacting the chiral analyte with an enantiomerically pure reagent like L-pyroglutamic acid, diastereomeric derivatives are formed, which can then be separated on a standard achiral HPLC column. The use of isotopically labeled L-pyroglutamic acid (heavy l-PGA) allows for relative quantification of enantiomers in different samples through mass spectrometry. researchgate.netnih.gov This application underscores the value of pyroglutamic acid derivatives as standards for developing and validating analytical methods for chiral compounds.

The following table outlines the conditions for the HPLC analysis of pyroglutamic acid enantiomers on a specific chiral stationary phase:

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | Acetonitrile:Methanol (B129727):Acetic Acid:Triethylamine (54.5:45:0.3:0.2) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 23 °C |

| Detector | UV, 220 nm |

| Reference | sigmaaldrich.com |

This established method provides a baseline for the use of pyroglutamic acid derivatives as reference standards in chiral separations.

Q & A

Q. What are the common synthetic routes for preparing oxopyrrolidine-1,2-dicarboxylate derivatives?

Methodological Answer: The synthesis typically involves esterification of pyrrolidine precursors with protected carboxylic acid groups. For example, tert-butyl or benzyl esters are introduced via coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. A key step is the selective oxidation of the pyrrolidine ring to form the oxo group, often using reagents like Dess-Martin periodinane or catalytic ruthenium-based systems. Bioreduction or asymmetric hydrogenation may follow to establish stereochemistry (e.g., (S)- or (R)-configurations) . Multi-step protocols may include protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for amines) to prevent side reactions during functionalization .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

Methodological Answer: 1H and 13C NMR are critical for confirming structural integrity. The oxopyrrolidine ring protons (e.g., H-3 and H-4) show distinct coupling patterns (J-values) in 1H NMR, while the carbonyl carbons (C=O) appear as deshielded signals near 170–175 ppm in 13C NMR. DEPT-135 spectra differentiate CH3, CH2, and CH groups, aiding in assignments. For stereoisomers, NOESY or COSY correlations resolve spatial proximities, such as distinguishing cis/trans substituents on the pyrrolidine ring .

Q. What analytical techniques are recommended to confirm purity and identity of these compounds?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity, while gas chromatography (GC) is used for volatile derivatives. Elemental analysis (C, H, N) validates empirical formulas. Mass spectrometry (MS), particularly HRMS (high-resolution MS), confirms molecular ions with <5 ppm mass accuracy. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and ester linkages .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from overlapping signals or dynamic stereochemistry. Use 2D NMR techniques (HSQC, HMBC) to resolve ambiguous correlations. For example, HMBC can link protons to carbonyl carbons obscured in 1D spectra. Isotopic labeling (e.g., 13C-enriched substrates) or variable-temperature NMR clarifies fluxional behavior. X-ray crystallography provides definitive stereochemical assignments when crystals are obtainable . Computational tools (DFT-based chemical shift predictions) cross-validate experimental NMR data .

Q. How can stereochemical integrity be maintained during multi-step synthesis of chiral oxopyrrolidine-1,2-dicarboxylates?

Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity during key steps like cyclization or esterification. Chiral HPLC monitors enantiomeric excess (ee) at intermediate stages. For diastereomeric mixtures, fractional crystallization or diastereoselective protection (e.g., using tert-butyl vs. benzyl groups) improves separation .

Q. How do reaction solvent systems impact yields in cyclization reactions to form oxopyrrolidine cores?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps, while coordinating solvents (THF) stabilize intermediates in metal-catalyzed reactions. For acid-sensitive substrates, dichloromethane or toluene minimizes decomposition. Solvent-free microwave-assisted synthesis can improve reaction efficiency and reduce side products .

Q. What computational methods are used to predict the pharmacokinetic profiles of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability. Molecular docking simulations (e.g., AutoDock Vina) model interactions with target enzymes (e.g., proteases or kinases). ADMET predictors (e.g., SwissADME) estimate absorption, solubility, and toxicity based on lipophilicity (LogP) and polar surface area (PSA) .

Q. How can researchers design experiments to evaluate metabolic stability in vitro?

Methodological Answer: Radiolabeled compounds (e.g., 14C-labeled derivatives) are incubated with liver microsomes or hepatocytes. Sampling at timed intervals followed by LC-HRMS analysis quantifies parent compound depletion and metabolite formation (e.g., hydroxylation or ester hydrolysis). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.